(pyrazin-2-yl)methanesulfonamide
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Overview
Description
(pyrazin-2-yl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a pyrazine ring substituted with a methanesulfonamide group, making it a valuable scaffold in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (pyrazin-2-yl)methanesulfonamide typically involves the reaction of pyrazine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Starting Materials: Pyrazine and methanesulfonyl chloride.
Reaction Conditions: Anhydrous conditions, typically using a solvent like dichloromethane.
Procedure: Pyrazine is dissolved in dichloromethane, followed by the addition of triethylamine. Methanesulfonyl chloride is then added dropwise to the reaction mixture, which is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(pyrazin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazine ring can undergo oxidation and reduction reactions, altering its electronic properties.
Condensation Reactions: The compound can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted pyrazine derivatives.
Oxidation Products: Pyrazine N-oxides.
Reduction Products: Reduced pyrazine derivatives.
Scientific Research Applications
(pyrazin-2-yl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of (pyrazin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting the function of the target enzyme. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(pyrazin-2-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a methanesulfonamide group.
(pyrazin-2-yl)carboxamide: Contains a carboxamide group instead of a sulfonamide group.
(pyrazin-2-yl)thiourea: Features a thiourea group in place of the sulfonamide group.
Uniqueness
(pyrazin-2-yl)methanesulfonamide is unique due to its specific combination of a pyrazine ring and a methanesulfonamide group, which imparts distinct electronic and steric properties. These properties make it a versatile scaffold for the development of new compounds with potential biological and industrial applications.
Properties
CAS No. |
1187171-93-2 |
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Molecular Formula |
C5H7N3O2S |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
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